molecular formula C15H12Cl2O B1360495 2',3'-Dichloro-3-phenylpropiophenone CAS No. 898788-75-5

2',3'-Dichloro-3-phenylpropiophenone

Cat. No. B1360495
CAS RN: 898788-75-5
M. Wt: 279.2 g/mol
InChI Key: FBBQDQAKBLEFEQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2’,3’-Dichloro-3-phenylpropiophenone consists of a propiophenone backbone with two chlorine atoms attached to the 2’ and 3’ positions and a phenyl group attached to the 3 position. The molecular weight of the compound is 279.16 .


Physical And Chemical Properties Analysis

2’,3’-Dichloro-3-phenylpropiophenone is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. The boiling point and other physical properties are not specified .

Scientific Research Applications

Palladium-Catalyzed Arylation Reactions

2',3'-Dichloro-3-phenylpropiophenone derivatives have been explored in palladium-catalyzed arylation reactions. These reactions involve unique multiple arylation processes through C-C and C-H bond cleavages, producing tetraarylethanes and isochromanones (Wakui et al., 2004).

Antiarrhythmic Activity Research

Compounds derived from 2',3'-Dichloro-3-phenylpropiophenone, such as Dialicor and Etafone, exhibit antiarrhythmic, spasmolytic, and local-anesthetic activity. The synthesis and study of these analogs have contributed significantly to cardiovascular pharmacology research (Nikolaevskii et al., 1989).

Electrophilic Reactions with Propiolates

The reactivity of 2',3'-Dichloro-3-phenylpropiophenone analogs in electrophilic reactions, specifically with alkyl propiolates, has been studied. This research contributes to the understanding of organic synthesis mechanisms and the development of new synthetic methodologies (Yavari et al., 2006).

Membrane Interaction Studies

Research into lipophilic dipolar substances like 2-hydroxy-omega-phenylpropiophenone, a related compound, provides insights into how these molecules interact with bilayer membranes, particularly phospholipid head groups. This is crucial for understanding drug-membrane interactions and the design of membrane-targeted therapeutics (Bechinger & Seelig, 1991).

Copolymer Synthesis

2',3'-Dichloro-3-phenylpropiophenone derivatives have been used in the synthesis of novel copolymers with styrene, contributing to the field of polymer chemistry and materials science. These copolymers exhibit unique properties like high glass transition temperatures, indicating their potential application in advanced material technologies (Kim et al., 1999).

Safety And Hazards

Handling of 2’,3’-Dichloro-3-phenylpropiophenone should be done with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing . It should be handled under inert gas and protected from moisture . It is also recommended to use personal protective equipment as required .

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-13-8-4-7-12(15(13)17)14(18)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBQDQAKBLEFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643992
Record name 1-(2,3-Dichlorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dichloro-3-phenylpropiophenone

CAS RN

898788-75-5
Record name 1-Propanone, 1-(2,3-dichlorophenyl)-3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dichlorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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